N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5S/c21-14-7-9-15(10-8-14)30(26,27)11-3-6-18(25)22-20-24-23-19(29-20)17-12-13-4-1-2-5-16(13)28-17/h1-2,4-5,7-10,12H,3,6,11H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMERPTYBSANSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Synthesis of the 1,3,4-Oxadiazole Ring: This step involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Benzofuran and Oxadiazole Rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the intermediate compound with a sulfonyl chloride derivative.
Final Amidation: The final step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues with Benzofuran-Oxadiazole Cores
Notes:
- Bromine vs.
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (target compound, ) improve oxidative stability and hydrogen-bond acceptor capacity, whereas sulfanyl groups () may enhance nucleophilic reactivity but are prone to oxidation .
- Chain Length : The target’s butanamide chain offers greater conformational flexibility than the acetamide in 5d , which could optimize interactions with enzyme active sites .
Fluorophenyl-Containing Analogues
Notes:
- Fluorine Substitution: Monofluorination (target compound) balances lipophilicity and electronic effects, while di-fluorination () may enhance target specificity but increase metabolic complexity.
Physicochemical and Spectral Comparisons
- IR Spectroscopy : The target compound’s sulfonyl group is expected to show νS=O stretching at ~1150–1250 cm⁻¹, similar to sulfonamide derivatives in . Absence of νC=O (e.g., in ) confirms structural differences in tautomeric forms.
- Crystallography : Analogues like exhibit π-π stacking (3.01 Å), suggesting the target’s benzofuran and fluorophenyl groups may adopt similar packing modes, enhancing crystalline stability .
Research Findings and Implications
- Bioactivity : Compounds with benzofuran-oxadiazole cores (target, ) show promise as enzyme inhibitors, but substituents dictate potency. For example, bromine in 5d improves tyrosinase inhibition, while the target’s sulfonylbutanamide may broaden target selectivity .
- Synthetic Feasibility : The target’s synthesis likely parallels routes in , involving hydrazide intermediates and nucleophilic substitutions.
Biological Activity
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5S |
| Molecular Weight | 466.51 g/mol |
| CAS Number | 922044-21-1 |
| SMILES | CC1CCN(CC1)S(=O)(=O)c2ccc(cc2)C(=O)Nc3oc(nn3)c4oc5ccccc5c4 |
Biological Activity Overview
Research indicates that benzofuran derivatives, including the oxadiazole moiety present in this compound, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Several studies have reported that benzofuran derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis and other bacterial strains with minimum inhibitory concentrations (MICs) as low as 8 μg/mL .
- Anticancer Activity : The anticancer potential of benzofuran derivatives has been extensively studied. One study demonstrated that certain benzofuran-based compounds exhibited IC50 values as low as 11 μM against ovarian cancer cell lines . The structural modifications in these compounds influence their cytotoxicity and selectivity towards cancer cells.
- Anti-inflammatory Effects : Compounds containing the benzofuran structure have also been noted for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
Antimicrobial Activity
A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial efficacy. For example:
- Compound A : MIC of 2 μg/mL against Candida albicans.
- Compound B : MIC of 8 μg/mL against Staphylococcus aureus.
These findings highlight the potential of benzofuran derivatives in developing new antimicrobial agents.
Anticancer Activity
In a study evaluating the anticancer properties of benzofuran derivatives:
- Compound X : Exhibited an IC50 of 12 μM against human ovarian cancer cells.
- Compound Y : Showed significant inhibition rates against multiple cancer cell lines, including leukemia and melanoma.
These results suggest that structural modifications can enhance the anticancer activity of benzofuran-based compounds.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various factors:
- Substituents on the Benzofuran Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and biological activity.
- Oxadiazole Moiety : This functional group is known for enhancing pharmacological properties and may contribute to the compound's overall efficacy.
- Sulfonamide Linkage : The sulfonamide group is often associated with improved solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
